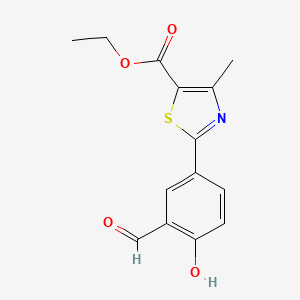

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Beschreibung

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (referred to as NL) is a multifunctional thiazole derivative with significant applications in fluorescent sensing and pharmaceutical synthesis.

Eigenschaften

IUPAC Name |

ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-3-19-14(18)12-8(2)15-13(20-12)9-4-5-11(17)10(6-9)7-16/h4-7,17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRGQNNSIAFIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901138017 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161798-01-2 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161798-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161798012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves multiple steps:

Starting Materials: Thioacetamide and p-cyanophenol are used as the initial raw materials.

Formation of 4-Hydroxy Thiobenzamide: Thioacetamide reacts with p-cyanophenol in an acidic aqueous solution to yield 4-hydroxy thiobenzamide.

Formation of Ethyl 2-(4-Hydroxyphenyl)-4-Methyl-5-Thiazolecarboxylate: 4-Hydroxy thiobenzamide is then reacted with ethyl 2-chloroacetoacetate.

Final Product Formation: The resulting compound is further reacted with methenamine in the presence of polyphosphoric acid and methanesulfonic acid to produce this compound.

Industrial Production Methods

Industrial production methods typically follow the same synthetic route but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Ethyl 2-(3-carboxy-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Reduction: Ethyl 2-(3-hydroxymethyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily recognized for its role as a key intermediate in the synthesis of novel pharmaceuticals. It has shown promise in developing anti-inflammatory and anti-cancer agents due to its ability to modulate biological pathways effectively. The incorporation of the thiazole moiety is particularly beneficial in enhancing the bioactivity of drug candidates.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications to the compound can lead to enhanced selectivity and potency against specific cancer types, making it a valuable scaffold for further drug design .

Material Science

Advanced Materials Production

In material science, this compound is utilized in synthesizing advanced materials such as polymers and coatings. Its unique properties allow for the development of materials with specific thermal and mechanical characteristics, enhancing durability and performance in applications ranging from electronics to protective coatings.

Example Application: Coating Formulations

The compound has been incorporated into coating formulations that require specific resistance to environmental factors, thus improving the longevity and effectiveness of protective layers applied to various substrates .

Biochemical Research

Insights into Biological Processes

this compound is valuable in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor allows researchers to probe complex biological systems and identify potential therapeutic targets.

Research Findings: Enzyme Activity Modulation

Studies have indicated that this compound can modulate enzyme activity associated with metabolic diseases, providing insights into potential treatment strategies for conditions such as diabetes and obesity .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is explored for its potential in formulating agrochemicals, including pesticides and herbicides. The goal is to develop safer alternatives that minimize environmental impact while maintaining efficacy against pests.

Case Study: Eco-Friendly Pesticides

Research has shown that derivatives of this compound can be designed to target specific pest species while being less harmful to non-target organisms, thus contributing to sustainable agricultural practices .

Analytical Chemistry

Detection and Quantification Methods

The compound is also employed in analytical chemistry for developing methods to detect and quantify various substances. Its chemical properties aid in improving the accuracy and reliability of chemical analyses.

Application Example: Chromatographic Techniques

this compound has been utilized as a standard reference material in chromatographic methods, enhancing the precision of results obtained from complex mixtures .

Summary Table of Applications

| Application Area | Specific Uses | Notable Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory and anti-cancer drug synthesis | Enhanced bioactivity and selectivity |

| Material Science | Advanced polymers and coatings | Improved durability and performance |

| Biochemical Research | Studying enzyme interactions | Insights into metabolic pathways |

| Agricultural Chemistry | Formulation of eco-friendly pesticides | Reduced environmental impact |

| Analytical Chemistry | Development of detection methods | Increased accuracy in chemical analyses |

Wirkmechanismus

The mechanism of action of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. In the case of febuxostat synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include the inhibition of xanthine oxidase, which is crucial in the management of hyperuricemia.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Fluorescent Sensing

NL-AC (Ethyl 2-(4-(Acryloyloxy)-3-Formylphenyl)-4-Methylthiazole-5-Carboxylate)

- Modification : Acryloyloxy group replaces the hydroxyl in NL.

- Performance : Exhibits enhanced live-cell imaging compatibility and faster detection (20 min vs. 2.5 h for NL) due to improved membrane permeability .

- Mechanism : Retains ESIPT but with dual reaction sites for biothiols.

HBT (2-(2′-Hydroxyphenyl)benzothiazole)

- Structural Difference : Benzothiazole core instead of thiazole.

- Performance : Lower sensitivity to Cys/Hcy compared to NL due to reduced electron-withdrawing effects of the thiazole ester in NL .

Ethyl 2-(3-Cyano-4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate

- Modification: Cyano group replaces formyl in NL.

- Application : Intermediate in febuxostat synthesis; similarity score to NL: 0.77 .

- Synthesis : Produced via hydroxylamine hydrochloride treatment of NL, enabling further etherification .

Ethyl 2-(3-Formyl-4-Isobutoxyphenyl)-4-Methylthiazole-5-Carboxylate

Antimicrobial Thiazole-Coumarin Hybrids

Comparison with NL :

- Functional Divergence : NL focuses on sensing/drug synthesis, while coumarin hybrids target antimicrobial activity.

- Structural Impact : Bulky coumarin groups in 6g–6i reduce ESIPT efficiency but improve π-π stacking for antimicrobial interactions.

Biologische Aktivität

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a compound with the CAS number 161798-01-2, is primarily recognized as an intermediate in the synthesis of febuxostat, a medication used to treat hyperuricaemia and gout. This compound has garnered attention for its potential biological activities, particularly its antimicrobial properties and its role in pharmaceutical applications. This article explores the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula : C14H13NO4S

- Molecular Weight : 291.32 g/mol

- Melting Point : 116 °C

- Boiling Point : 446.7 ± 55.0 °C (predicted) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains and fungi, including Candida albicans.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity | Reference |

|---|---|---|

| Candida albicans | Antifungal | |

| Staphylococcus aureus | Antibacterial | |

| Escherichia coli | Antibacterial |

The antimicrobial activity of this compound may be attributed to its ability to inhibit key enzymes involved in microbial metabolism. For instance, it is suggested that compounds similar to this compound can disrupt the cell wall synthesis or protein synthesis in bacteria, leading to cell death.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available precursors such as 4-hydroxybenzene derivatives and thiazole compounds. The compound can be synthesized through reactions involving acetic acid and other reagents under controlled conditions.

Case Study: Synthesis and Characterization

In a study published in 2023, researchers synthesized this compound and evaluated its antimicrobial activity against several pathogens. The study utilized various characterization techniques including NMR and mass spectrometry to confirm the structure of the synthesized compound .

Q & A

Q. What strategies mitigate genotoxic impurities (e.g., this compound) in febuxostat APIs?

- Methodological Answer : Ultra-high-performance liquid chromatography (UPLC) with a C18 column (2.1 × 100 mm, 1.7 µm) and mobile phase (0.1% formic acid in water:acetonitrile, 70:30) achieves impurity detection limits of 0.05 ppm. Method validation includes spike-recovery studies (98–102%) and forced degradation (acid/base/oxidative conditions) .

Q. How do substituent modifications (e.g., formyl vs. cyano groups) influence the biological activity of thiazole derivatives?

- Methodological Answer : 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electrostatic fields with antimicrobial activity. For example, replacing the formyl group with a cyano group increases hydrophobicity (logP ↑), enhancing activity against Staphylococcus aureus. Molecular docking (AutoDock Vina) into enzyme active sites (e.g., dihydrofolate reductase) validates binding affinities .

Q. What process parameters optimize the Duff reaction for introducing the 3-formyl group in high-throughput synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.